Methyl 3,4-dihydroxy-2-methylbenzoate chemical properties
Methyl 3,4-dihydroxy-2-methylbenzoate chemical properties
An In-depth Technical Guide to the Chemical Properties of Methyl 3,4-dihydroxy-2-methylbenzoate
This guide provides a comprehensive technical overview of Methyl 3,4-dihydroxy-2-methylbenzoate, tailored for researchers, scientists, and professionals in drug development. The structure of this document is designed to logically present the core chemical properties, reactivity, synthesis, and safety considerations of this compound, moving from fundamental identifiers to practical application insights.
Core Molecular Identity and Physicochemical Profile
Methyl 3,4-dihydroxy-2-methylbenzoate is a substituted catechol derivative and a member of the benzoic acid ester family. Its structure, featuring a catechol ring ortho-substituted with a methyl group and a methyl ester, dictates its chemical behavior and potential as a synthetic intermediate.
Chemical Identifiers
A precise understanding of a compound begins with its fundamental identifiers.
| Identifier | Value | Source |
| CAS Number | 740799-82-0 | [1][2][3] |
| Molecular Formula | C₉H₁₀O₄ | [1][2][3] |
| Molecular Weight | 182.18 g/mol | [1] |
| IUPAC Name | methyl 3,4-dihydroxy-2-methylbenzoate | [1] |
| Synonym | 3,4-Dihydroxy-2-methylbenzoic Acid Methyl Ester | [1] |
Chemical Structure
The spatial arrangement of functional groups is paramount to understanding reactivity. The catechol moiety, the adjacent methyl group, and the methyl ester all contribute to the molecule's electronic and steric properties.
Caption: 2D structure of Methyl 3,4-dihydroxy-2-methylbenzoate.
Physicochemical Properties
Quantitative physical data is essential for designing experimental conditions such as solvent selection and purification methods. While specific experimental data for this exact isomer is not widely published, properties can be inferred from its functional groups and related compounds.
| Property | Value / Observation | Notes |
| Appearance | Expected to be a solid, likely a white to off-white powder or crystalline solid. | Based on similar substituted benzoates and catechols.[3][4] |
| Solubility | Expected to be slightly soluble in water, but soluble in organic solvents like methanol, ethanol, DMSO, and acetone. | The polar catechol groups provide some water solubility, while the aromatic ring and methyl groups favor organic solvents. |
| Melting Point | Not reported. For comparison, the related Methyl 3,4-dihydroxybenzoate (no C2-methyl) melts at 134-135 °C.[4] | The additional methyl group may slightly alter the crystal lattice and thus the melting point. Empirical determination is required. |
| Boiling Point | Not reported. High boiling point expected due to hydrogen bonding and molecular weight. | Decomposition may occur at atmospheric pressure before boiling. |
Spectroscopic Profile
Spectroscopic analysis is the cornerstone of structural elucidation and purity assessment. Below are the predicted spectral characteristics based on the molecule's known structure, which serve as a benchmark for empirical verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic-H | ~6.5 - 7.0 | Doublet (d) | H-5 |
| Aromatic-H | ~6.5 - 7.0 | Doublet (d) | H-6 |
| -OCH₃ (Ester) | ~3.8 - 3.9 | Singlet (s) | Ester methyl protons |
| Ar-CH₃ | ~2.1 - 2.3 | Singlet (s) | C2-methyl protons |
| -OH | ~5.0 - 6.0 (variable) | Broad Singlet (br s) | C3-OH proton |
| -OH | ~5.0 - 6.0 (variable) | Broad Singlet (br s) | C4-OH proton |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Carbonyl | ~168 - 172 | C=O (Ester) |
| Aromatic | ~140 - 150 | C3, C4 (bearing -OH) |
| Aromatic | ~120 - 130 | C1, C2 (bearing substituents) |
| Aromatic | ~115 - 125 | C5, C6 (bearing -H) |
| Methyl | ~51 - 53 | -OCH₃ (Ester) |
| Methyl | ~15 - 20 | Ar-CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 (broad) | O-H stretch | Phenolic -OH |
| 2950 - 3050 | C-H stretch | Aromatic & Aliphatic C-H |
| 1690 - 1720 (strong) | C=O stretch | Ester carbonyl |
| 1580 - 1620 | C=C stretch | Aromatic ring |
| 1200 - 1300 | C-O stretch | Ester C-O |
Mass Spectrometry (MS)
In mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
-
Expected Molecular Ion (M⁺): m/z = 182.18
-
Key Fragmentation Patterns: Loss of the methoxy group (-OCH₃, m/z 31) from the ester to give a fragment at m/z 151. Loss of the entire methoxycarbonyl group (-COOCH₃, m/z 59) is also a probable fragmentation pathway.
Synthesis and Chemical Reactivity
Understanding how a molecule is synthesized and how it behaves in chemical reactions is crucial for its application in drug discovery and development.
Synthetic Pathway
A viable and scalable synthesis is a prerequisite for any compound intended for extensive research or commercial use. A patented process provides a reliable method for the preparation of 3,4-dihydroxy-2-methyl benzoic acid alkyl esters.[5][6]
Experimental Protocol: Synthesis via Dealkylation [5]
This process involves the dealkylation of a methoxy-protected precursor. The causality for this choice is clear: protecting one hydroxyl group as a methoxy ether allows for selective manipulation of the molecule before a final deprotection step yields the target catechol.
-
Reaction Setup: To a stirred solution of 3-hydroxy-4-methoxy-2-methyl benzoic acid methyl ester (1.0 eq) in a suitable solvent such as toluene, slowly add anhydrous aluminum chloride (AlCl₃) (approx. 3.4 eq) at room temperature. The use of a strong Lewis acid like AlCl₃ is critical for cleaving the relatively inert aryl-methoxy ether bond.
-
Heating: Heat the reaction mixture to approximately 75 °C for 2-3 hours. This provides the necessary activation energy for the dealkylation reaction to proceed to completion. Monitor the reaction by a suitable method (e.g., TLC or LC-MS).
-
Work-up: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly quench the reaction by adding 2N HCl solution. This step neutralizes the Lewis acid and protonates the resulting phenoxides.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Combine the organic layers, wash with water followed by a brine solution to remove residual acid and salts, and dry over anhydrous sodium sulfate.
-
Purification: The crude product can be further purified. The patent describes adding activated charcoal to the ethyl acetate solution and stirring at 55 °C for 1 hour to remove colored impurities, followed by filtration through celite.[5] Concentration of the filtrate yields the final product.
Caption: Workflow for the synthesis of Methyl 3,4-dihydroxy-2-methylbenzoate.
Core Reactivity
The reactivity is dominated by the catechol functional group, which is known for its redox activity.
-
Oxidation to Ortho-Quinone: Catechols are highly susceptible to oxidation, which can occur via air, chemical oxidants, or enzymatic action, to form highly reactive ortho-quinones.[7] This is a critical consideration for storage and handling, as quinone formation can lead to product degradation and potential toxicity through covalent modification of biological macromolecules.[7] Storing the compound under an inert atmosphere is recommended to mitigate this oxidative pathway.[2][8]
-
Metal Chelation: The two adjacent hydroxyl groups of the catechol moiety act as an effective bidentate ligand, capable of forming stable complexes with various metal ions.[9] This property is relevant in biological systems where metal ions are present.
-
Phase II Metabolism: In a biological context, catechols typically undergo Phase II metabolism, including glucuronidation, sulfation, and methylation of the hydroxyl groups.[7] These pathways serve as detoxification mechanisms, increasing water solubility and facilitating excretion.
-
Ester Hydrolysis: The methyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3,4-dihydroxy-2-methylbenzoic acid.
Potential Applications in Research and Development
While specific applications for Methyl 3,4-dihydroxy-2-methylbenzoate are not extensively documented, its structural motifs suggest several areas of interest for researchers.
-
Pharmaceutical Intermediate: The patent literature explicitly identifies this class of compounds as useful intermediates in the preparation of pharmaceuticals.[5] Its combination of functional groups allows for diverse subsequent chemical modifications.
-
Antioxidant Research: The catechol structure is a well-known pharmacophore for antioxidant activity. The related compound, Methyl 3,4-dihydroxybenzoate (also known as methyl protocatechuate), has demonstrated antioxidant properties.[4][10] Therefore, the title compound is a logical candidate for screening in assays related to oxidative stress.
-
Neuroprotective Agent Development: Methyl 3,4-dihydroxybenzoate has also been investigated as a neuroprotective agent.[10] The structural similarity suggests that Methyl 3,4-dihydroxy-2-methylbenzoate could be explored for similar activities, with the C2-methyl group potentially modulating potency, selectivity, or metabolic stability.
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety. The following information is based on data for structurally similar catechols.
Hazard Identification
Based on GHS classifications for related compounds like Methyl 3,4-dihydroxybenzoate, the following hazards are anticipated[11]:
-
H335: May cause respiratory irritation.[11]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[8]
-
Personal Protective Equipment:
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[11]
Storage Conditions
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2][8]
-
Temperature: Store at room temperature in a dry, well-ventilated place.[2]
-
Container: Keep the container tightly closed.[8]
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¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... ResearchGate. [Link]
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